N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide
Description
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide features a tetrahydroquinoline (THQ) core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 4-methoxybenzamide moiety at the 6-position. This structure combines aromatic sulfonyl and benzamide functionalities, which are critical for modulating physicochemical properties (e.g., lipophilicity, hydrogen bonding) and biological interactions. The fluorine atom enhances metabolic stability, while the methoxy group may influence electronic effects and solubility .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-9-4-16(5-10-20)23(27)25-19-8-13-22-17(15-19)3-2-14-26(22)31(28,29)21-11-6-18(24)7-12-21/h4-13,15H,2-3,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAKPNORFXKFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Tetrahydroquinoline Core
The THQ core is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in π-π stacking. The target compound shares this core with analogs such as:
- N-(1-(Piperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (70) : Features a piperidine substituent instead of sulfonyl, altering basicity and receptor binding .
- N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-THQ-6-yl)thiophene-2-carboximidamide (31): Contains a fluoro-substituted THQ core and a dimethylaminoethyl chain, enhancing solubility and targeting distinct enzymes .
Sulfonyl vs. Carboximidamide/Thiophene Substituents
- The 4-fluorobenzenesulfonyl group in the target compound contrasts with thiophene-2-carboximidamide in compounds like 68–71 (). Sulfonyl groups improve metabolic stability and hydrogen-bond acceptor capacity, while carboximidamides may enhance metal coordination or polar interactions .
- In , triazole derivatives (e.g., 7–9 ) lack the benzamide moiety but incorporate sulfonylphenyl groups, highlighting the role of heterocycles in tautomerism and bioactivity .
Halogen and Methoxy Effects
- The 4-methoxybenzamide group provides electron-donating effects, differing from thiophene-2-carboximidamide (electron-withdrawing) in , which may alter binding to enzymes like nitric oxide synthase (NOS) .
Physicochemical Properties
| Property | Target Compound | Thiophene-Carboximidamide (70) | Triazole (7) |
|---|---|---|---|
| Molecular Weight | ~440 g/mol | ~420 g/mol | ~450 g/mol |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 5 |
| Key Functional Groups | Sulfonyl, Methoxybenzamide | Carboximidamide, Thiophene | Triazole, Sulfonylphenyl |
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